(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is known for its unique structure, which includes a nitro group, an indene moiety, and a methanesulfonyl chloride group.
Vorbereitungsmethoden
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride typically involves the reaction of 4-nitro-2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indene moiety.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in target molecules. These interactions can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride can be compared with similar compounds such as (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride. The presence of the nitro group in this compound adds unique reactivity and potential biological activity compared to its non-nitro counterpart. Other similar compounds include various indene derivatives with different substituents, each exhibiting distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10ClNO4S |
---|---|
Molekulargewicht |
275.71 g/mol |
IUPAC-Name |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c11-17(15,16)6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
InChI-Schlüssel |
OMBMWZFHAYSWJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.